molecular formula C9H13Cl3N2O B2666043 Tebanicline dihydrochloride CAS No. 209326-19-2

Tebanicline dihydrochloride

Cat. No.: B2666043
CAS No.: 209326-19-2
M. Wt: 271.57
InChI Key: HZMFFIXATGBQGR-XCUBXKJBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ABT-594 involves several steps:

Industrial Production Methods

The industrial production of ABT-594 follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

ABT-594 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyridine ring .

Scientific Research Applications

Mechanism of Action

ABT-594 acts as a partial agonist at neuronal nicotinic acetylcholine receptors, specifically binding to both the α3β4 and α4β2 subtypes. This binding modulates the receptors’ activity, leading to analgesic effects. The compound’s mechanism of action involves the selective modulation of these receptors, which play a crucial role in pain perception and transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ABT-594

ABT-594 is unique in its ability to provide potent analgesic effects with a significantly improved safety profile compared to its parent compound, epibatidine. Its selective binding to specific nicotinic acetylcholine receptor subtypes reduces the risk of severe side effects, making it a promising candidate for pain management .

Properties

IUPAC Name

5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.2ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;;/h1-2,5,7,11H,3-4,6H2;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMFFIXATGBQGR-XCUBXKJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COC2=CN=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]1COC2=CN=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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